molecular formula C6H8N2O3 B159040 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 139297-51-1

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B159040
CAS No.: 139297-51-1
M. Wt: 156.14 g/mol
InChI Key: SXCXVIBZRADHQB-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a methoxy group at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-keto ester, followed by methylation and methoxylation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol .

Scientific Research Applications

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

The molecular formula of this compound is C6H8N2O3C_6H_8N_2O_3, with a molecular weight of approximately 172.14 g/mol. The compound features a pyrazole ring substituted with a methoxy group and a carboxylic acid functional group, which are crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 specifically has been linked to reduced inflammation and pain relief, making this compound a candidate for developing anti-inflammatory drugs .

3. Anticancer Potential

This compound has shown promise in cancer research. Studies have indicated that derivatives of pyrazole can induce apoptosis in cancer cells, particularly breast cancer cell lines such as MDA-MB-231. This effect is attributed to the compound's ability to disrupt microtubule assembly, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, preventing substrate interaction and catalytic activity.
  • Cell Cycle Modulation : In cancer cells, it can interfere with microtubule dynamics, leading to apoptosis through enhanced caspase activity and morphological changes indicative of programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC6H8N2O3Exhibits antimicrobial and anti-inflammatory activity
5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acidC8H10N2O3Similar structure but different biological profile
4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acidC7H8BrN2O3Enhanced reactivity due to bromine substitution

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.
  • Anti-inflammatory Activity : In a controlled experiment, the compound exhibited an IC50 value comparable to standard anti-inflammatory drugs like diclofenac, showcasing its therapeutic potential .
  • Anticancer Studies : Research involving MDA-MB-231 breast cancer cells revealed that treatment with the compound led to increased apoptosis rates and decreased cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

5-methoxy-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(11-2)3-4(7-8)6(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCXVIBZRADHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566597
Record name 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139297-51-1
Record name 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
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